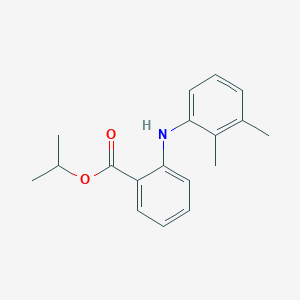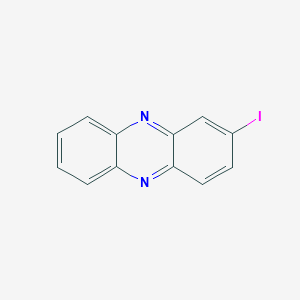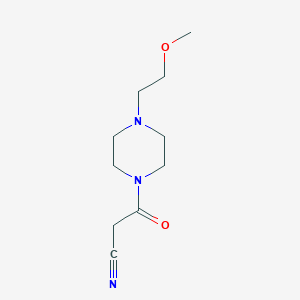
Mefenamic Acid Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mefenamic Acid Isopropyl Ester is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This ester form is synthesized to potentially enhance the pharmacokinetic properties of the parent compound, such as solubility and bioavailability, while reducing gastrointestinal side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic Acid Isopropyl Ester typically involves the esterification of mefenamic acid with isopropanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Mefenamic Acid Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield mefenamic acid and isopropanol.
Oxidation: The aromatic ring may undergo oxidation reactions, although these are less common.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Hydrolysis: Mefenamic acid and isopropanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Halogenated or nitrated derivatives of mefenamic acid.
Wissenschaftliche Forschungsanwendungen
Mefenamic Acid Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to reduce gastrointestinal side effects compared to mefenamic acid.
Industry: Used in the formulation of pharmaceutical products to improve drug delivery and efficacy.
Wirkmechanismus
Mefenamic Acid Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking these enzymes, the compound helps alleviate symptoms of pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.
Tolfenamic Acid: Known for its use in treating migraines and similar inflammatory conditions.
Niflumic Acid: Used for its analgesic and anti-inflammatory effects in various conditions.
Uniqueness
Mefenamic Acid Isopropyl Ester is unique in its potential to offer improved pharmacokinetic properties over its parent compound, mefenamic acid. The esterification process aims to enhance solubility and bioavailability while minimizing gastrointestinal side effects, making it a promising candidate for further pharmaceutical development .
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
propan-2-yl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(3)14(16)4/h5-12,19H,1-4H3 |
InChI-Schlüssel |
ZPBXOJHZZITLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)

